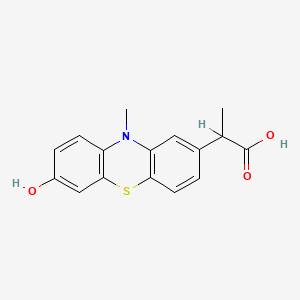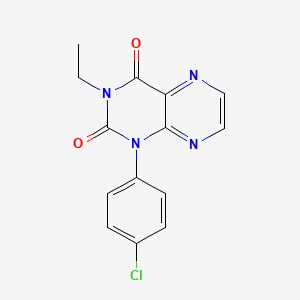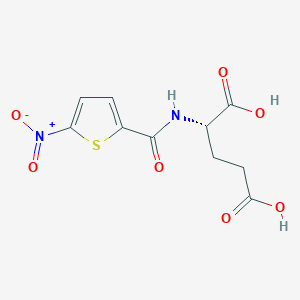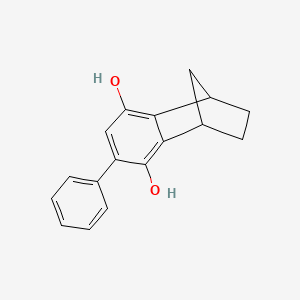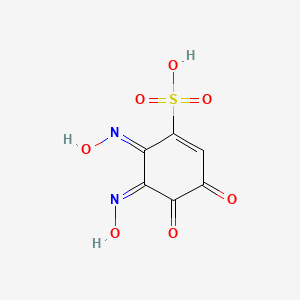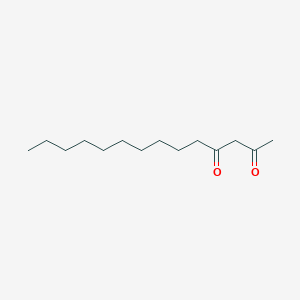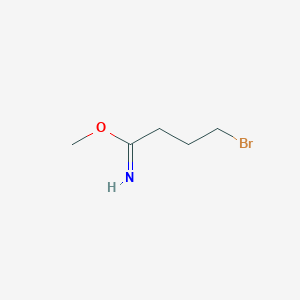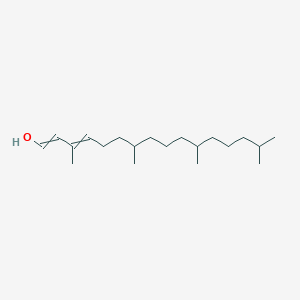
copper(1+);pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(1+);pentane is a compound that combines copper in its +1 oxidation state with pentane, a hydrocarbon with five carbon atoms Copper, a transition metal, is known for its high thermal and electrical conductivity, while pentane is an alkane that is largely unreactive under standard conditions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper(1+);pentane can be synthesized through various methods, including the use of Grignard reagents and copper catalysts. One common method involves the reaction of copper(I) halides with pentane under controlled conditions. The reaction typically requires an inert atmosphere to prevent oxidation of copper(I) to copper(II) and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Copper(1+);pentane undergoes various chemical reactions, including:
Oxidation: Copper(I) can be oxidized to copper(II) in the presence of oxidizing agents.
Reduction: Copper(II) can be reduced back to copper(I) using reducing agents.
Substitution: Copper(I) can participate in substitution reactions, where ligands attached to copper are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligands such as phosphines and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can result in copper(II) complexes, while reduction can regenerate copper(I) species .
Wissenschaftliche Forschungsanwendungen
Copper(1+);pentane has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential antimicrobial properties due to the presence of copper.
Medicine: Explored for its use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials and coatings
Wirkmechanismus
The mechanism of action of copper(1+);pentane involves the interaction of copper ions with various molecular targets. Copper ions can participate in redox reactions, influencing the activity of enzymes and other proteins. In biological systems, copper ions can disrupt microbial cell membranes and interfere with essential metabolic processes, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) complexes: These compounds contain copper in the +2 oxidation state and exhibit different reactivity and stability compared to copper(1+);pentane.
Other alkanes: Compounds such as hexane and butane are similar to pentane but differ in the number of carbon atoms and their physical properties.
Uniqueness
This compound is unique due to the specific combination of copper(I) and pentane, resulting in distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
64889-46-9 |
|---|---|
Molekularformel |
C5H11Cu |
Molekulargewicht |
134.69 g/mol |
IUPAC-Name |
copper(1+);pentane |
InChI |
InChI=1S/C5H11.Cu/c1-3-5-4-2;/h1,3-5H2,2H3;/q-1;+1 |
InChI-Schlüssel |
UUMNONHOCBNCRD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[CH2-].[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


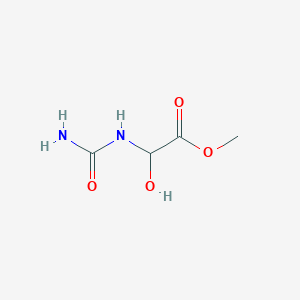

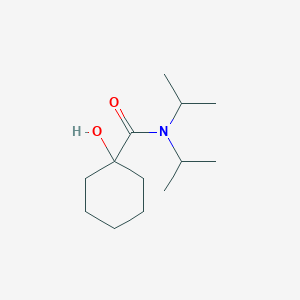
![Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate](/img/structure/B14483540.png)

